N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride
Description
N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride is a synthetic organic compound with the molecular formula C₁₈H₂₄Cl₂N₂S and a molecular weight of 371.38 g/mol . Its structure features:
- A central aniline (benzeneamine) backbone.
- A 2-[(2,4-dimethylphenyl)sulfanyl] substituent at the 2-position of the aniline ring, introducing a sulfur-linked aromatic group.
- A 2-[(2-chloroethyl)amino]ethyl side chain at the nitrogen of the aniline, providing a chloroethylamine moiety.
- A hydrochloride salt form, enhancing solubility and stability.
This compound is cataloged under CAS number EN300-755502 and is primarily utilized as a building block in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-(2-chloroethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZYGKPLJCUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCNCCCl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including chloroethylamine derivatives , sulfanyl-linked aromatics , and aniline-based salts . Below is a detailed comparison with structurally or functionally related compounds:
Chloroethylamine-Containing Derivatives
Key Differences :
- The target compound’s aniline core distinguishes it from pyrimidinone derivatives (e.g., 5a–c), which exhibit direct antimicrobial activity. The aniline scaffold may alter pharmacokinetics or target specificity.
- Compared to bis(chloroethylthioethyl) ether , the target compound’s monofunctional chloroethyl group and aromatic sulfanyl substituent likely reduce cross-linking reactivity, a common mechanism in alkylating agents.
Sulfanyl-Linked Aromatic Compounds
Key Differences :
- The 2,4-dimethylphenylsulfanyl group in the target compound increases steric bulk and lipophilicity compared to simpler sulfanyl-aniline derivatives (e.g., 2-(2-aminoethyl)aniline dihydrochloride) .
- Unlike the thiophene-containing analog , the target compound lacks π-conjugated systems, which may limit its optical or electronic applications.
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